XLogP3-AA Lipophilicity: Amide (–0.8) vs. Carboxylic Acid (–2.4) – A 1.6-Log-Unit, ~40-Fold Partitioning Advantage
The target amide exhibits an XLogP3-AA of −0.8, compared to −2.4 for its direct carboxylic acid analog (2-amino-3-(oxan-4-yl)propanoic acid, CAS 773828-10-7), both computed by the identical XLogP3 3.0 algorithm within PubChem [1][2]. The 1.6-log-unit difference corresponds to an approximately 40-fold higher predicted octanol-water partition coefficient for the amide form. This positions the amide within a more favorable lipophilicity range for passive membrane permeation (typical oral drug space: XLogP 0–3), whereas the acid falls into a highly polar, permeability-limited regime [1][2].
| Evidence Dimension | XLogP3-AA (computed octanol-water partition coefficient) |
|---|---|
| Target Compound Data | −0.8 (PubChem XLogP3 3.0, CID 64990540) |
| Comparator Or Baseline | 2-Amino-3-(oxan-4-yl)propanoic acid: −2.4 (PubChem XLogP3 3.0, CID 62386234) |
| Quantified Difference | Δ = +1.6 log units (~40-fold higher partitioning for the target amide) |
| Conditions | Computed property; XLogP3 3.0 atom-additive method; PubChem release 2019.06.18–2025.04.14 |
Why This Matters
For procurement decisions, the amide's superior lipophilicity eliminates the need for post-synthetic prodrug masking of the carboxylic acid to achieve cell permeability, directly reducing synthetic step count and cost in peptidomimetic programs.
- [1] PubChem. 2-Amino-3-(oxan-4-yl)propanamide. Compound Summary CID 64990540. XLogP3-AA: −0.8. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/64990540 View Source
- [2] PubChem. 2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid. Compound Summary CID 62386234. XLogP3-AA: −2.4. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/62386234 View Source
